molecular formula C11H14N4O3 B2561718 N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795443-01-4

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2561718
CAS No.: 1795443-01-4
M. Wt: 250.258
InChI Key: INLFTVTYLMTBTB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This compound features a hybrid architecture combining a furan heterocycle and a 1,2,3-triazole-4-carboxamide core, a scaffold recognized for its significant potential in pharmaceutical development . The 1,2,3-triazole moiety serves as a robust pharmacophore, capable of engaging in key intermolecular interactions like hydrogen bonding and dipole-dipole connections with biological targets, thereby improving binding affinity and influencing the compound's overall physicochemical properties . The inclusion of the furan ring further contributes to the molecule's aromatic and hydrogen-bonding capabilities, a feature demonstrated to be relevant in the design of bioactive ligands . Compounds bearing the 1,2,3-triazole-4-carboxamide structure have been investigated as modulators of various biological targets. For instance, closely related analogs have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) , with activities in the low nanomolar range . This makes such chemicals valuable as chemical probes to study nuclear receptor signaling, drug metabolism, and potential therapeutic applications in overcoming drug-resistant cancers . Furthermore, the structural framework of this molecule makes it a prime candidate for generating derivative libraries aimed at screening for diverse biological activities, including but not limited to, antifungal, anticancer, and antimicrobial effects . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a starting point for biological screening programs to develop novel therapeutic agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFTVTYLMTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The furan and triazole rings are then coupled through a series of reactions involving appropriate intermediates.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its biological activities , particularly in the realm of medicinal chemistry. Its structure includes a triazole moiety, which is known for contributing to a range of pharmacological effects.

Antiproliferative Activity

Research indicates that compounds containing triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole have shown comparable activity to established chemotherapeutic agents like doxorubicin in inhibiting leukemia cell lines . This suggests that N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may have similar potential as an anticancer agent.

Anti-inflammatory Properties

Compounds with triazole moieties have also been identified as effective COX inhibitors , which play a crucial role in inflammatory processes. Studies have demonstrated that certain triazole derivatives can selectively inhibit COX-2 over COX-1, leading to reduced inflammation with lower gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This characteristic positions the compound as a candidate for developing new anti-inflammatory medications.

Antimicrobial Activity

The presence of the furan ring in the compound enhances its interaction with biological targets, potentially leading to antimicrobial properties. Furan derivatives have been documented to exhibit antibacterial and antifungal activities, making this compound a promising candidate for further investigation in the development of new antibiotics or antifungal agents .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in various industrial sectors.

Agriculture

The compound's biological activity could be harnessed in agricultural applications as a pesticide or herbicide. The ability of furan-containing compounds to disrupt biological processes in pests makes them suitable candidates for developing environmentally friendly agrochemicals.

Material Science

In material science, compounds containing furan and triazole groups are being explored for their potential use in creating novel materials with unique properties, such as enhanced thermal stability and electrical conductivity. These materials could be utilized in electronics or as advanced coatings .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound.

Study ReferenceKey Findings
Identified selective COX-2 inhibitors among triazole derivatives with reduced ulcerogenic potential compared to traditional NSAIDs.
Reported novel inhibitors derived from furan-containing compounds targeting SARS-CoV-2 protease, showcasing antiviral properties.
Evaluated the synthesis of various triazole derivatives demonstrating significant antiproliferative activity against cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan and triazole rings can interact with various enzymes and receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, we compare it with analogous heterocyclic compounds, focusing on structural motifs, substituent effects, and inferred physicochemical properties.

Structural Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This compound (from ) shares a heterocyclic core (pyrazole) but differs in substituents and functional groups:

  • Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms in the target compound).
  • Substituents : A trifluoromethyl (-CF₃) group at the 3-position and a chlorophenylsulfanyl (-S-C₆H₄-Cl) group at the 5-position, compared to the furan-hydroxypropyl-carboxamide side chain in the target compound.
  • Functional Groups : The analog includes a carbaldehyde (-CHO) group, while the target compound features a carboxamide (-CONH₂).

Key Structural and Electronic Differences

Property Target Compound Analog ()
Heterocycle 1,2,3-Triazole (N-rich, planar) Pyrazole (two N, aromatic)
Key Substituents Furan, hydroxypropyl, carboxamide Trifluoromethyl, chlorophenylsulfanyl
Electronic Effects Electron-rich (furan O, triazole N) Electron-withdrawing (-CF₃, -S-C₆H₄-Cl)
Polarity Higher (due to -OH and -CONH₂) Lower (lipophilic -CF₃ and -S- groups)
Hydrogen Bonding Strong (hydroxy and carboxamide groups) Weak (limited H-bond donors)

Crystallographic Analysis

Both compounds likely form stable crystals due to planar heterocycles and rigid substituents. The target compound’s -OH and -CONH₂ groups may promote intermolecular H-bonding, leading to distinct crystal packing vs. the analog’s reliance on van der Waals interactions from -CF₃ and -S- groups. SHELX-based refinements are critical for resolving such structural details .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Structure

  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 1396747-79-7

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antiproliferative Effects

Research indicates that derivatives of 1,2,3-triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For example, studies on related triazole compounds have demonstrated their ability to induce apoptosis in leukemia cells by triggering morphological changes and DNA fragmentation . The compound's mechanism may involve the disruption of mitochondrial functions and the induction of DNA damage without direct interaction with DNA.

Neuroprotective Properties

In related studies, triazole derivatives have shown promise in neuroprotection. For instance, certain compounds demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress . This suggests that this compound may also possess similar neuroprotective effects.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Research on triazole derivatives has highlighted their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's disease . The inhibition constants (IC50) for these compounds indicate strong inhibitory effects, suggesting that this compound could be explored for therapeutic applications in cognitive disorders.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Derivative : The initial step involves synthesizing the furan ring through reactions involving furfural.
  • Triazole Formation : The triazole ring is constructed using azide and alkyne coupling reactions (click chemistry), which are efficient for forming 1,2,3-triazoles.
  • Carboxamide Introduction : Finally, the carboxamide group is introduced through standard amide coupling reactions.

Study 1: Anticancer Activity

A study conducted on various triazole derivatives revealed that certain modifications enhance antiproliferative activity against leukemia cell lines. The compound's ability to induce apoptosis was linked to its structural features that facilitate interaction with cellular pathways involved in cell death .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of triazole derivatives showed that they could effectively reduce oxidative stress markers in neuronal cell cultures. This indicates potential applications in treating neurodegenerative diseases .

Study 3: Enzyme Inhibition

Research into enzyme inhibitors highlighted the effectiveness of triazole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors had IC50 values in the low micromolar range, suggesting a strong potential for therapeutic use in cognitive enhancement or neuroprotection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazole-carboxamide core via cycloaddition or coupling reactions, as seen in analogous triazole derivatives (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Step 2 : Functionalization of the furan-hydroxypropyl moiety using nucleophilic substitution or condensation reactions. Ethanol or acetonitrile under reflux (1–3 hours) is commonly employed for such steps, as demonstrated in related carboxamide syntheses .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxypropyl proton resonance at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • IR Spectroscopy : Characteristic stretches for amide C=O (~1650 cm⁻¹) and furan C-O (~1015 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) or Olex2’s internal validation to detect overfitting .
  • Data Integration : Re-examine raw diffraction data for systematic errors (e.g., beam instability or crystal decay) using CrysAlisPro .

Q. How can hydrogen-bonding networks in the crystal structure inform solubility or stability predictions?

  • Methodological Answer :

  • Analysis : Map hydrogen bonds (e.g., O–H···N or N–H···O interactions) using Mercury or VESTA. For example, intramolecular H-bonds in the hydroxypropyl group may reduce aqueous solubility .
  • Solubility Prediction : Correlate H-bond density with LogP values via tools like ALOGPS or molecular dynamics simulations (e.g., GROMACS) to assess hydrophilicity .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) or molar refractivity, validated against experimental IC₅₀ data .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding kinetics .

Q. How can researchers address low aqueous solubility in pharmacological assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the hydroxypropyl or triazole positions .
  • Formulation : Use co-solvents (DMSO/PBS mixtures) or nanoemulsion techniques (e.g., lipid-based carriers) to enhance bioavailability .
  • Analytical Confirmation : Monitor solubility via HPLC-UV (C18 column, acetonitrile/water gradient) .

Q. What experimental designs mitigate batch-to-batch variability in spectroscopic data?

  • Methodological Answer :

  • Standardization : Strict control of reaction conditions (temperature, solvent purity) and use of internal standards (e.g., TMS for NMR) .
  • Cross-Validation : Compare multiple batches via principal component analysis (PCA) of FTIR or Raman spectra .
  • Contradiction Resolution : Re-isolate impurities via preparative HPLC and characterize them via LC-MS/MS .

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